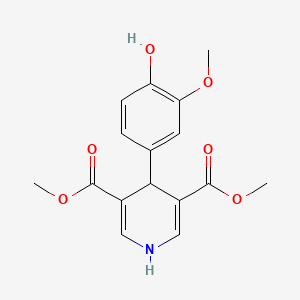

4-(4-羟基-3-甲氧基苯基)-1,4-二氢-3,5-吡啶二甲酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

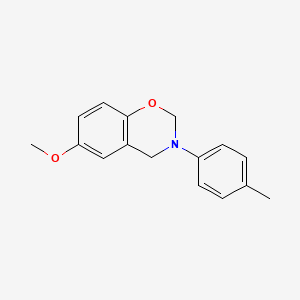

The compound is synthesized through a Hantzsch condensation reaction, which involves p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation (MWI) in the presence of iodine under solvent-free conditions (Zhang, Pan, & Liu, 2009). This method highlights the efficiency and eco-friendliness of the synthesis process.

Molecular Structure Analysis

The molecular structure has been elucidated using techniques like X-ray crystallography and NMR spectroscopy. Studies have revealed that compounds in this category often exhibit interesting packing and hydrogen-bonding patterns, contributing to their chemical stability and reactivity (Low et al., 1996).

Chemical Reactions and Properties

Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate engages in various chemical reactions, underlining its reactivity towards different reagents and conditions. For instance, it has been involved in reactions leading to the formation of structurally diverse compounds through multi-component reactions (Sun et al., 2011).

Physical Properties Analysis

The compound's physical properties, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. For example, hydrogen bonding significantly impacts its solubility and melting point, as seen in related compounds (Mirković et al., 2014).

Chemical Properties Analysis

Its chemical properties, including acidity, basicity, and reactivity towards other chemicals, are influenced by the functional groups present in the molecule. The ester and methoxy groups, in particular, play crucial roles in determining its chemical behavior in various reactions (Ajibade & Andrew, 2021).

科学研究应用

化学反应和分子结构

乙炔二甲酸二甲酯 (V) 与各种胺反应,生成具有共同甲氧羰基亚甲基结构的产物,其中羰基与氨基形成氢键,形成烯胺结构。这证明了该化合物在反应产物中促进分子内氢键的潜力,表明其在合成化学中用于创建特定分子结构的用途 (Iwanami, 1971)。

催化应用和选择性形成

1,2-双(二叔丁基膦甲基)苯的钯配合物催化炔烃的甲氧羰基化,生成不饱和酯或 α,ω-二酯,包括己二酸二甲酯。这展示了该化合物在催化反应中选择性形成酯中的作用,突出了其在工业化学中生产精细化学品和中间体的意义 (Núñez Magro 等人,2010)。

合成和晶体学

Hantzsch 1,4-二氢吡啶衍生物的合成和晶体学分析,包括 4-(4-羟基-3-甲氧基苯基)-2,6-二甲基-1,4-二氢吡啶-3,5-二甲酸二甲酯,揭示了详细的分子结构,有助于理解分子相互作用和设计具有所需性质的分子。这些见解对于发展药物和材料科学至关重要 (Jasinski 等人,2013)。

电化学行为

二甲基 1,4-二氢吡啶衍生物在质子介质中的电化学还原通过涉及环化和缩合反应的机制生成复杂的产物。了解这些电化学行为可以为电化学传感器、有机电子器件和新合成路线的发展提供信息 (David 等人,1995)。

属性

IUPAC Name |

dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c1-21-13-6-9(4-5-12(13)18)14-10(15(19)22-2)7-17-8-11(14)16(20)23-3/h4-8,14,17-18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTKICZSHHTOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)